Spirorenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

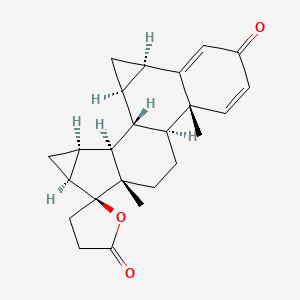

La espirorenona, también conocida por su nombre de código de desarrollo ZK-35973, es un antimineralocorticoide esteroideo que pertenece al grupo de la espirolactona. Nunca se comercializó, pero se ha estudiado ampliamente por su potente actividad antimineralocorticoide, que es 5-8 veces mayor que la de la espironolactona en estudios con animales . La espirorenona se descubrió inicialmente como un antimineralocorticoide altamente potente con menos efectos secundarios hormonales en comparación con la espironolactona .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la espirorenona implica la 7-hidroxilación de la 15,16β-ciclopropan-androstenolona. Esta transformación se puede lograr por medios químicos o por oxidación microbiológica utilizando Botryodiplodia malorum . La acilación con anhídrido piválico se dirige selectivamente al grupo 3-hidroxilo .

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: La espirorenona experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión a drospirenona mediante oxidación metabólica por la enzima Δ1-hidrasa.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: Las reacciones de sustitución que involucran los grupos hidroxilo pueden conducir a la formación de varios derivados.

Reactivos y condiciones comunes:

Oxidación: La enzima Δ1-hidrasa se utiliza comúnmente para la oxidación de la espirorenona a drospirenona.

Acilación: El anhídrido piválico se utiliza para la acilación selectiva en el grupo 3-hidroxilo.

Productos principales:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La espirorenona ejerce sus efectos al unirse a los receptores mineralocorticoides, inhibiendo así la acción de la aldosterona. Esto conduce a una mayor excreción de sodio y agua, y a la retención de potasio . La conversión metabólica de la espirorenona a drospirenona por la enzima Δ1-hidrasa aumenta sus actividades progestágenas y antiandrogénicas .

Compuestos similares:

Espironolactona: Un antimineralocorticoide esteroideo conocido con actividad similar pero menos potente en comparación con la espirorenona.

Drospirenona: Un metabolito de la espirorenona con potentes actividades progestágenas y antiandrogénicas.

Prorenona: Otro antimineralocorticoide esteroideo con propiedades similares.

Singularidad de la espirorenona: La espirorenona es única debido a su alta potencia como antimineralocorticoide y a sus mínimos efectos secundarios hormonales en comparación con otros compuestos del grupo de la espirolactona . Su conversión metabólica a drospirenona aumenta aún más su potencial terapéutico .

Comparación Con Compuestos Similares

Spironolactone: A well-known steroidal antimineralocorticoid with similar but less potent activity compared to spirorenone.

Drospirenone: A metabolite of this compound with potent progestin and antiandrogen activities.

Prorenone: Another steroidal antimineralocorticoid with similar properties.

Uniqueness of this compound: this compound is unique due to its high potency as an antimineralocorticoid and its minimal hormonal side effects compared to other compounds in the spirolactone group . Its metabolic conversion to drospirenone further enhances its therapeutic potential .

Actividad Biológica

Spirorenone, a synthetic steroid compound, is primarily recognized for its role as a mineralocorticoid receptor antagonist (MRA). This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is closely related to spironolactone, both belonging to a class of drugs that antagonize the mineralocorticoid receptor (MR). It is notable for its unique metabolic pathways and pharmacological properties, which distinguish it from other MRAs. This compound is mainly utilized in the treatment of conditions like hypertension and heart failure due to its diuretic and anti-fibrotic effects.

This compound exerts its biological effects primarily through the following mechanisms:

- Mineralocorticoid Receptor Antagonism : By blocking the MR, this compound prevents the action of aldosterone, leading to decreased sodium reabsorption and increased potassium retention.

- Reduction in Cardiac Fibrosis : Studies indicate that this compound reduces collagen deposition in cardiac tissues, thereby mitigating myocardial fibrosis. This effect is critical in patients with heart failure where fibrosis contributes to disease progression .

- Influence on Biomarkers : Research has shown that this compound treatment leads to a significant decrease in biomarkers associated with cardiovascular diseases (CVD), such as collagen type 1 alpha 1 chain (COL1A1) and matrix metalloproteinase 2 .

Pharmacokinetics

This compound is metabolized into several active metabolites, including drospirenone, which also possesses MRA properties. The pharmacokinetic profile includes:

- Half-Life : this compound has a relatively short half-life compared to its metabolites, which can have longer durations of action.

- Metabolic Pathways : The liver metabolizes this compound into various compounds with distinct biological activities, impacting its efficacy and safety profile .

Cardiovascular Diseases

This compound has been extensively studied in cardiovascular contexts. Key findings include:

- Heart Failure : The RALES trial established the efficacy of spironolactone (and by extension this compound) in reducing mortality and morbidity in patients with heart failure with reduced ejection fraction (HFrEF) .

- Hypertension Management : As an MRA, this compound effectively lowers blood pressure and improves outcomes in hypertensive patients .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound derivatives. A multi-azole linked this compound compound demonstrated significant antitumor activity in preclinical models, suggesting potential applications in oncology .

Table 1: Pharmacological Effects of this compound

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Antagonism of MR | Blocks aldosterone action | Reduces hypertension and fluid retention |

| Decreased fibrosis | Reduces collagen deposition | Improves cardiac function in heart failure |

| Biomarker modulation | Lowers levels of CVD-related biomarkers | Predicts better cardiovascular outcomes |

| Antitumor activity | Induces apoptosis in cancer cells | Potential use in cancer therapies |

Table 2: Clinical Trials Involving this compound

| Trial Name | Focus Area | Outcome |

|---|---|---|

| RALES | Heart failure | Reduced mortality and hospitalization rates |

| HOMAGE | Cardiac fibrosis | Significant reduction in COL1A1 levels |

| Multi-Azole Study | Antitumor activity | Demonstrated significant cytotoxic effects on tumor cells |

Case Studies

- Cardiovascular Outcomes : A study involving patients with HFrEF showed that treatment with spironolactone resulted in a 3% absolute reduction in the risk of sudden cardiac death over a follow-up period .

- Antitumor Efficacy : In vitro studies on multi-azole linked this compound compounds indicated enhanced apoptosis in various cancer cell lines, paving the way for future clinical trials targeting specific malignancies .

Propiedades

Número CAS |

74220-07-8 |

|---|---|

Fórmula molecular |

C24H28O3 |

Peso molecular |

364.5 g/mol |

Nombre IUPAC |

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadeca-5,8-diene-15,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C24H28O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h3,6,9,13-16,18,20-21H,4-5,7-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 |

Clave InChI |

NZUIUYWHFPQZBH-HXCATZOESA-N |

SMILES |

CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@@H]4C[C@@H]4[C@@]25CCC(=O)O5)[C@H]6C[C@H]6C7=CC(=O)C=C[C@]37C |

SMILES canónico |

CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C |

Key on ui other cas no. |

74220-07-8 |

Sinónimos |

6 beta, 7 beta, 15 beta, 16 beta-dimethylene-1,4-androstadiene-(17(beta-1')-spiro-5')-perhydrofuran-2',3-dione spirorenone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.